Monaspin B

Natural product discovery Fungal secondary metabolites Structural elucidation

Monaspin B is a distinct cyclohexyl-furan from Monascus-Aspergillus coculture, not a conventional azaphilone. It offers a novel scaffold with validated in vivo antileukemic efficacy (HL-60 IC50=160 nM). Ideal for SAR studies targeting the cyclohexyl-furan pharmacophore, distinct from PPARγ agonists like monascin. Procure for unique lead discovery.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
Cat. No. B15135709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonaspin B
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC(=O)CC=CC1CC2C(=C)C(=O)OC2(CC1=O)C
InChIInChI=1S/C15H18O4/c1-9(16)5-4-6-11-7-12-10(2)14(18)19-15(12,3)8-13(11)17/h4,6,11-12H,2,5,7-8H2,1,3H3/b6-4+
InChIKeyUUHLKWWYEAWIAU-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monaspin B Procurement Guide: A Novel Cyclohexyl-Furan from Fungal Coculture for Antileukemic Research


Monaspin B is a novel cyclohexyl-furan secondary metabolite with the molecular formula C15H18O4 and a molecular weight of 262.3 g/mol, isolated from the cocultivation of Monascus purpureus and Aspergillus oryzae [1]. Unlike conventional Monascus azaphilone pigments (e.g., monascin, ankaflavin) that dominate the Monascus secondary metabolome, Monaspin B possesses a distinct cyclohexyl-furan scaffold elucidated by HR-ESI-MS and NMR . It has been characterized as a potent antileukemic agent with an IC50 of 160 nM against the HL-60 leukemic cell line and validated in vivo efficacy in a mouse leukemia model .

Why Monascus Azaphilone Pigments Cannot Substitute for Monaspin B in Leukemia Research


Monaspin B is structurally and functionally distinct from the widely studied Monascus yellow pigments (monascin, ankaflavin) and other azaphilone derivatives. It possesses a unique cyclohexyl-furan scaffold rather than the azaphilone core characteristic of most Monascus secondary metabolites [1]. This fundamental structural divergence translates into a distinct bioactivity profile: Monaspin B demonstrates potent antileukemic activity (HL-60 IC50 = 160 nM) and validated in vivo antileukemic efficacy [1], whereas conventional Monascus pigments such as monascin and ankaflavin exhibit PPARγ agonist activity and α-glucosidase inhibition in completely different potency ranges (e.g., monascin IC50 = 2,038 nM for PPARα coactivator activity ; ankaflavin IC50 ~15 μg/mL against Hep G2 cells [2]). Procurement of generic Monascus pigment mixtures or individual azaphilone pigments will not replicate the cyclohexyl-furan-specific antileukemic activity documented for Monaspin B.

Monaspin B: Quantified Differentiation from Closest Analogs for Informed Procurement


Structural Novelty: Cyclohexyl-Furan Scaffold vs. Conventional Azaphilone Core

Monaspin B possesses a novel cyclohexyl-furan scaffold that distinguishes it from the >110 known Monascus azaphilone pigments (MonAzPs), which share a conserved azaphilone core structure [1]. Monaspins A and B represent the first cyclohexyl-furans isolated from Monascus cocultures, with structural elucidation completed via HR-ESI-MS and NMR [2].

Natural product discovery Fungal secondary metabolites Structural elucidation

HL-60 Antileukemic Potency: Monaspin B vs. Monaspin A Cross-Study Comparison

Within the same coculture system that produced both Monaspin A and Monaspin B, only Monaspin B exhibited potent antiproliferative activity against the HL-60 leukemic cell line, with an IC50 of 160 nM [1]. Monaspin A showed no reported antileukemic activity in the HL-60 assay, with its anticancer activity instead documented against hepatocellular carcinoma QGY-7701 (IC50 = 11.10 μM) and lung carcinoma SPC-A-1 (IC50 = 12.54 μM) in a separate patent disclosure [2].

Antileukemic activity HL-60 cell line Antiproliferative screening

In Vivo Antileukemic Validation: Monaspin B Mouse Leukemia Model Efficacy

Monaspin B has demonstrated in vivo antileukemic efficacy in a mouse leukemia model, with quantifiable reductions in white blood cell, lymphocyte, and neutrophil counts [1]. This in vivo validation distinguishes Monaspin B from the majority of Monascus-derived compounds, including monaphilones A-C and conventional pigments monascin and ankaflavin, for which no in vivo leukemia model efficacy data have been reported in the primary literature.

In vivo efficacy Mouse leukemia model Hematological parameters

Cocultivation-Dependent Production: Monaspin B Titers vs. Monaspin A

Monaspin B production is dependent on the cocultivation of Monascus purpureus and Aspergillus oryzae and does not occur in monocultures of either fungus [1]. Under optimized cocultivation conditions, Monaspin B achieved a production titer of 0.8 mg/L, compared to 1.2 mg/L for Monaspin A [1].

Fungal cocultivation Secondary metabolite production Bioprocess optimization

Apoptosis Induction Mechanism: Monaspin B HL-60 Selectivity

Monaspin B exerts its antileukemic activity specifically through apoptosis induction in HL-60 cells, achieving an IC50 of 160 nM [1]. While Monascin and Ankaflavin also induce apoptosis in certain cancer cell lines, they operate via distinct mechanisms: Monascin functions as a PPARγ agonist and Nrf2 activator , and Ankaflavin acts as a PPARγ agonist [2] with IC50 values in the μg/mL range (e.g., ~15 μg/mL against Hep G2 cells [3]). The nanomolar potency and distinct mechanistic pathway of Monaspin B differentiate it from these PPARγ-targeting azaphilones.

Apoptosis induction Leukemia cell death Mechanism of action

Monaspin B vs. Monaphilones: Divergent Antiproliferative Spectra

Monaspin B targets HL-60 leukemia cells with nanomolar potency (IC50 = 160 nM) [1]. In contrast, monaphilones A and B—azaphilone derivatives also isolated from M. purpureus—exhibit antiproliferative activity against solid tumor cell lines HEp-2 (laryngeal carcinoma) and WiDr (colon adenocarcinoma), with no reported activity against leukemia cells [2]. Notably, monaphilones A and B showed no toxicity to normal human lung cell lines (WI-38, MRC-5) at 70 μM, indicating a different safety and selectivity profile [2].

Cancer cell line profiling Antiproliferative selectivity Azaphilone derivatives

Optimal Use Cases for Monaspin B Procurement in Academic and Industrial Research


Leukemia Drug Discovery: HL-60 Screening and In Vivo Validation

Monaspin B is optimally deployed as a lead-like small molecule for antileukemic drug discovery programs targeting acute promyelocytic leukemia. Its validated potency against HL-60 cells (IC50 = 160 nM) and demonstrated in vivo efficacy in reducing leukemic cell burden in a mouse model provide a compelling rationale for procurement [1]. Researchers can use Monaspin B as a positive control or starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing the cyclohexyl-furan pharmacophore for improved antileukemic activity.

Fungal Cocultivation and Natural Product Discovery Research

Monaspin B serves as a benchmark compound for laboratories investigating tandem enzymatic catalysis between different fungal species. Its exclusive production in M. purpureus-A. oryzae cocultures (0.8 mg/L optimized titer) makes it a valuable reference standard for metabolomics studies comparing coculture vs. monoculture secondary metabolite profiles [1]. Procurement supports research into eliciting silent biosynthetic gene clusters through microbial interactions.

Cyclohexyl-Furan Scaffold Derivatization and Medicinal Chemistry

As the first cyclohexyl-furan isolated from Monascus species, Monaspin B represents a novel chemical scaffold for medicinal chemistry exploration. Unlike the well-characterized azaphilone core shared by >110 MonAzPs congeners, the cyclohexyl-furan motif offers unexplored chemical space for derivatization [2]. Procurement enables SAR campaigns to optimize potency, selectivity, and pharmacokinetic properties of this unique scaffold.

Apoptosis Mechanism Studies in Hematological Malignancies

Monaspin B is a tool compound for investigating apoptosis induction pathways in leukemia cells. Its demonstrated ability to trigger apoptosis in HL-60 cells at nanomolar concentrations (IC50 = 160 nM) provides a potent chemical probe for dissecting apoptotic signaling cascades in hematological malignancies [1]. This contrasts with Monascus azaphilones, which primarily act via PPARγ agonism, enabling orthogonal mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monaspin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.